molecular formula C13H18BN3O2 B7958802 3,4-Diamino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

3,4-Diamino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B7958802
M. Wt: 259.11 g/mol
InChI Key: HAVFZMIRNNHUOI-UHFFFAOYSA-N
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Description

3,4-Diamino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a chemical compound characterized by its unique structure, which includes a benzene ring substituted with amino, cyano, and boronic acid groups

Preparation Methods

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Nucleophiles such as phenols or amines in the presence of a base.

Major Products Formed:

  • Carboxylic acid derivatives from oxidation.

  • Primary amines from reduction.

  • Substituted boronic acids from substitution reactions.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. Biology: It serves as a probe in biological studies to understand the interaction of boronic acid derivatives with biological macromolecules. Medicine: Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3,4-Diamino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile exerts its effects depends on its specific application. For example, in cross-coupling reactions, the boronic acid group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The cyano group can interact with biological targets, potentially inhibiting enzyme activity or binding to receptors.

Comparison with Similar Compounds

  • 3,4-Diaminobenzonitrile

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

  • Boronic acids and their derivatives

Properties

IUPAC Name

3,4-diamino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)9-5-8(7-15)6-10(16)11(9)17/h5-6H,16-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVFZMIRNNHUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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